N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
This compound features a 1,3,5-triazine core substituted at the 4-position with a dimethylamino group (-N(CH₃)₂) and at the 6-position with a pyrrolidin-1-yl group (C₄H₈N). A methylene (-CH₂-) linker connects the triazine moiety to a benzo[c][1,2,5]thiadiazole-5-carboxamide group. The benzo[c][1,2,5]thiadiazole system is an electron-deficient heterocycle, which may enhance binding interactions in biological systems or influence solubility and stability in synthetic applications.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8OS/c1-24(2)16-19-14(20-17(21-16)25-7-3-4-8-25)10-18-15(26)11-5-6-12-13(9-11)23-27-22-12/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,18,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBCGHVTQOKNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazine core, followed by the introduction of the dimethylamino and pyrrolidinyl groups. The final step involves coupling this intermediate with benzo[c][1,2,5]thiadiazole-5-carboxylic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Reaction conditions, including temperature, pressure, and solvent choice, are meticulously controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
N-((4-(Dimethylamino)-6-(Piperidin-1-yl)-1,3,5-Triazin-2-yl)Methyl)Benzo[d]Thiazole-2-Carboxamide
- Key Differences: Triazine Substituents: Replaces pyrrolidin-1-yl with piperidin-1-yl (6-membered ring vs. 5-membered pyrrolidine). Piperidine’s larger ring size may alter steric effects and conformational flexibility. Carboxamide Moiety: Benzo[d]thiazole-2-carboxamide replaces benzo[c][1,2,5]thiadiazole-5-carboxamide.
- Molecular Data :
N-((4-Methoxy-6-(Pyrrolidin-1-yl)-1,3,5-Triazin-2-yl)Methyl)-5-Phenylisoxazole-3-Carboxamide
- Carboxamide Moiety: 5-Phenylisoxazole-3-carboxamide introduces a phenyl-substituted isoxazole, which is less electron-deficient than benzo-thiadiazole systems.
- Molecular Data :
Functional Analogues in Medicinal Chemistry
Dasatinib (BMS-354825, SPRYCEL®)
- Structure: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide.
- Its clinical success as a kinase inhibitor highlights the importance of carboxamide moieties in drug design. The hydroxyethyl-piperazine substituent enhances solubility, a feature absent in the target compound .
Critical Analysis and Research Implications
- Synthetic Challenges : The target compound’s synthesis likely involves multi-step coupling reactions, as seen in analogous triazine-carboxamide systems (e.g., amine coupling with activated esters or carboxylates) .
- Structure-Activity Relationships (SAR): Triazine Substitutions: Dimethylamino groups may enhance solubility via protonation, whereas methoxy groups reduce basicity. Piperidin-1-yl vs. pyrrolidin-1-yl substituents modulate steric bulk and ring puckering . Thiazole-based drugs like Dasatinib validate carboxamide scaffolds in kinase inhibition .
- Data Gaps : Physical properties (e.g., melting point, solubility) and biological activity data for the target compound remain uncharacterized in the available evidence, warranting further experimental studies.
Biological Activity
The compound N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure comprising a triazine core linked to a benzo[c][1,2,5]thiadiazole moiety. The presence of a dimethylamino group and a pyrrolidine ring enhances its biological activity by potentially influencing receptor binding and cellular uptake.
Molecular Formula
- C : 20
- H : 25
- N : 7
- O : 1
- S : 1
Anticancer Properties
Recent studies have demonstrated that derivatives of the compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MDA-MB-231 (triple-negative breast cancer) : Compounds derived from the pyrrolidine scaffold showed EC50 values as low as 7.3 μM , indicating potent anti-proliferative effects. The most active derivatives displayed complete inhibition of colony formation at low concentrations (1–2 μM) .
- Panc-1 (pancreatic cancer) : Similar compounds demonstrated an EC50 of approximately 10.2 μM , highlighting their potential as therapeutic agents against pancreatic carcinoma .
The mechanism by which this compound exerts its effects is thought to involve:
- Inhibition of cell proliferation : The compound interferes with key signaling pathways involved in cell growth and survival.
- Induction of apoptosis : Studies suggest that it may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Antimicrobial Activity
In addition to its anticancer properties, preliminary evaluations indicate that the compound may possess antimicrobial activity against Mycobacterium tuberculosis (Mtb). Triazine derivatives have been reported to inhibit Mtb effectively .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity:
| Compound | Structure | Activity | EC50 Value |
|---|---|---|---|
| 3c | Pyrrolidinone derivative with 5-chloro | High selectivity against MDA-MB-231 | 7.3 μM |
| 3d | Pyrrolidinone derivative with 5-methyl | Moderate activity against Panc-1 | 10.2 μM |
| 5k | Hydrazone with 5-nitrothienyl | Most active against both cell lines | - |
These findings underscore the potential for further optimization of the compound's structure to enhance its efficacy and selectivity.
Study 1: In Vitro Evaluation
A comprehensive study evaluated the cytotoxicity of various derivatives against MDA-MB-231 and Panc-1 cell lines using MTT assays. The results indicated that modifications to the pyrrolidine ring significantly impacted biological activity.
Study 2: Mechanistic Insights
Another investigation focused on elucidating the mechanisms through which these compounds induce apoptosis in cancer cells. The study utilized flow cytometry and Western blot analyses to assess changes in apoptotic markers.
Q & A
Q. What are the common synthetic routes for preparing the triazine-thiadiazole hybrid core in this compound?
The synthesis of triazine-thiadiazole hybrids typically involves sequential nucleophilic substitution and cyclization reactions. For example, triazine derivatives are often functionalized via nucleophilic displacement of chlorine atoms with amines (e.g., dimethylamine or pyrrolidine) under reflux conditions in polar aprotic solvents like acetonitrile or DMF. The benzo[c][1,2,5]thiadiazole carboxamide moiety can be introduced via coupling reactions, such as amide bond formation using carbodiimide-based coupling reagents (e.g., EDC/HOBt) . Cyclization steps may require iodine and triethylamine to facilitate sulfur elimination, as observed in analogous thiadiazole syntheses .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
X-ray crystallography is the gold standard for confirming bond lengths, angles, and stereochemistry in such heterocyclic systems. For intermediate characterization, - and -NMR are essential to verify substitution patterns on the triazine and thiadiazole rings. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR spectroscopy identifies functional groups like amides (C=O stretch at ~1650 cm) .
Advanced Research Questions
Q. What mechanistic insights explain the formation of sulfur byproducts during cyclization?
During cyclization of thiadiazole precursors, iodine and triethylamine may facilitate oxidative elimination of sulfur (S) via radical intermediates. This is supported by X-ray data showing sulfur vacancies in related compounds. Contradictions arise in yield optimization: excess iodine improves cyclization efficiency but risks over-oxidation, necessitating stoichiometric balancing .
Q. How can researchers resolve contradictory bioactivity data in analogues of this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often stem from pH-dependent solubility or aggregation. For example, thiadiazole derivatives exhibit enhanced antimicrobial activity at neutral pH due to improved membrane permeability, but cytotoxicity may dominate under acidic conditions. Researchers should perform dose-response assays across pH gradients and validate results with orthogonal methods (e.g., flow cytometry for apoptosis vs. MIC assays) .
Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?
- Co-solvent systems : Use DMSO/PEG-400 mixtures to enhance aqueous solubility while maintaining stability.
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the carboxamide or triazine nitrogen to improve bioavailability.
- Nanoparticle encapsulation : Lipid-based carriers can mitigate precipitation in physiological buffers. These approaches require iterative validation via HPLC monitoring and pharmacokinetic profiling .
Methodological Challenges
Q. How to design a robust SAR study for triazine-thiadiazole hybrids?
- Core modifications : Systematically replace dimethylamino/pyrrolidine groups with other amines (e.g., piperazine, morpholine) to assess electronic effects.
- Bioisosteric replacement : Substitute benzo[c]thiadiazole with benzothiazole or quinoxaline to evaluate π-stacking interactions.
- Statistical validation : Use multivariate analysis (e.g., PCA) to correlate structural descriptors (Hammett σ, LogP) with activity. Reference compounds like BMS-354825 (Dasatinib analogues) provide benchmarks for kinase inhibition studies .
Q. What experimental controls are critical when studying enzymatic inhibition by this compound?
- Positive controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions.
- Solvent controls : Account for DMSO-induced enzyme denaturation by limiting concentrations to <1% v/v.
- Redox controls : Add catalase or superoxide dismutase to rule out artifactual inhibition via reactive oxygen species (ROS) generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
